Cas no 1402238-36-1 (2-Methyl-4-sulfamoylphenylboronic acid)

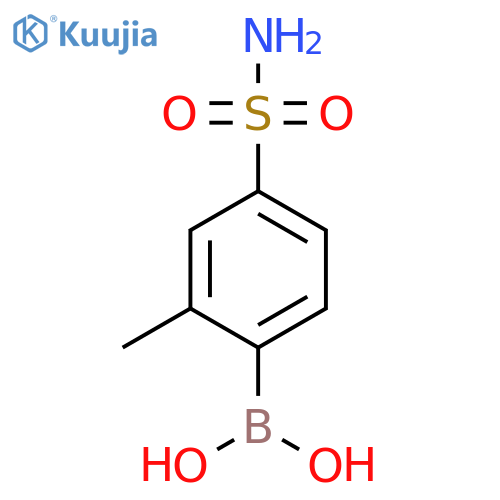

1402238-36-1 structure

商品名:2-Methyl-4-sulfamoylphenylboronic acid

CAS番号:1402238-36-1

MF:C7H10BNO4S

メガワット:215.034600734711

MDL:MFCD19684107

CID:3043130

PubChem ID:56776662

2-Methyl-4-sulfamoylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-4-sulfamoylphenylboronic acid

- SB79352

- 1402238-36-1

- DTXSID001239274

- Boronic acid, B-[4-(aminosulfonyl)-2-methylphenyl]-

- 2-Methyl-4-sulphamoylbenzeneboronic acid

- B-[4-(Aminosulfonyl)-2-methylphenyl]boronic acid

- CGC23836

- SCHEMBL15751431

- (2-methyl-4-sulfamoylphenyl)boronic acid

- MFCD19684107

- BS-21400

- CS-0178634

- 816-335-8

- B-(4-(Aminosulfonyl)-2-methylphenyl)boronic acid

-

- MDL: MFCD19684107

- インチ: InChI=1S/C7H10BNO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3,(H2,9,12,13)

- InChIKey: BSLOFCDDCNUTDZ-UHFFFAOYSA-N

- ほほえんだ: B(C1=C(C=C(C=C1)S(=O)(=O)N)C)(O)O

計算された属性

- せいみつぶんしりょう: 215.0423591g/mol

- どういたいしつりょう: 215.0423591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

2-Methyl-4-sulfamoylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR70128-100mg |

2-Methyl-4-sulphamoylbenzeneboronic acid |

1402238-36-1 | 100mg |

£100.00 | 2025-02-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-506400-250mg |

2-Methyl-4-sulphamoylbenzeneboronic acid, |

1402238-36-1 | 250mg |

¥6280.00 | 2023-09-05 | ||

| Crysdot LLC | CD12145578-1g |

2-Methyl-4-sulfamoylphenylboronic acid |

1402238-36-1 | 95+% | 1g |

$658 | 2024-07-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-506400-250 mg |

2-Methyl-4-sulphamoylbenzeneboronic acid, |

1402238-36-1 | 250MG |

¥6,280.00 | 2023-07-11 | ||

| abcr | AB309553-1 g |

2-Methyl-4-sulfamoylphenylboronic acid; 97% |

1402238-36-1 | 1g |

€1232.00 | 2023-06-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249304-100mg |

2-Methyl-4-sulfamoylphenylboronic acid |

1402238-36-1 | 98% | 100mg |

¥3084 | 2023-04-15 | |

| 1PlusChem | 1P001CMR-100mg |

Boronic acid, B-[4-(aminosulfonyl)-2-methylphenyl]- |

1402238-36-1 | 100mg |

$178.00 | 2024-06-21 | ||

| Ambeed | A949095-250mg |

2-Methyl-4-sulfamoylphenylboronic acid |

1402238-36-1 | 98% | 250mg |

$563.0 | 2024-04-24 | |

| A2B Chem LLC | AA62227-250mg |

2-Methyl-4-sulfamoylphenylboronic acid |

1402238-36-1 | 98% | 250mg |

$391.00 | 2024-04-20 | |

| 1PlusChem | 1P001CMR-250mg |

Boronic acid, B-[4-(aminosulfonyl)-2-methylphenyl]- |

1402238-36-1 | 98% | 250mg |

$513.00 | 2025-02-19 |

2-Methyl-4-sulfamoylphenylboronic acid 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1402238-36-1 (2-Methyl-4-sulfamoylphenylboronic acid) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1402238-36-1)2-Methyl-4-sulfamoylphenylboronic acid

清らかである:99%

はかる:250mg

価格 ($):507.0